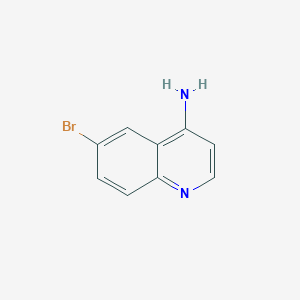

4-Amino-6-bromoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZGQRYAJYZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373346 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-73-0 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-bromoquinoline: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-bromoquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and pharmaceutical research. Its structural framework is integral to the development of a variety of therapeutic agents, most notably in the realms of antimalarial and anticancer drug discovery. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and established experimental protocols for its synthesis and purification. Furthermore, this document explores its biological activities and the signaling pathways implicated in the therapeutic effects of the broader 4-aminoquinoline class of compounds.

Core Chemical Properties

This compound is a solid at room temperature and requires storage at low temperatures (0-8°C) to maintain its stability.[1][2] Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| CAS Number | 65340-73-0 | [1][2] |

| Appearance | Solid | [2] |

| Storage Conditions | 0-8°C | [1] |

Further quantitative data, such as a definitive melting point, boiling point, and specific solubility metrics, are not consistently reported in publicly available literature and would require experimental determination.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral characteristics of analogous compounds such as 6-bromoquinoline and other 4-aminoquinoline derivatives, the expected spectral data can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not available, a generalized protocol for acquiring such data is presented in the experimental section.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the amino group, C=C and C=N stretching of the quinoline ring, and C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of this compound

Materials:

-

6-bromo-4-chloroquinoline

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

Suitable solvent (e.g., ethanol, dioxane)

-

Sealed reaction vessel

Procedure:

-

In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent such as ethanol.

-

Add a concentrated solution of an ammonia source.

-

Heat the sealed vessel to a temperature typically ranging from 100 to 150°C.

-

Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then subjected to a standard aqueous work-up, which may include extraction with an organic solvent and washing with brine.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield the crude this compound.

Purification of this compound

The crude product from the synthesis can be purified using standard laboratory techniques to achieve high purity.

Methodology: Column Chromatography

-

Adsorbent: Silica gel is a commonly used stationary phase.

-

Eluent: A solvent system with appropriate polarity is chosen to effectively separate the desired product from impurities. A gradient of ethyl acetate and hexane is often effective for compounds of this nature.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and loaded onto a pre-packed silica gel column.

-

The eluent is passed through the column, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

-

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of bioactive molecules.[1] The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with prominent applications in the development of antimalarial and anticancer agents.[1]

Antimalarial Activity

The 4-aminoquinoline class of compounds, which includes the well-known drug chloroquine, has been a cornerstone of antimalarial therapy for decades. The primary mechanism of action of these compounds involves their accumulation in the acidic digestive vacuole of the malaria parasite, Plasmodium falciparum.[3] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. 4-aminoquinolines are thought to interfere with the parasite's detoxification process by inhibiting the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and subsequent parasite death.[3][4]

Anticancer Activity

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents. These compounds have been shown to sensitize tumor cells to killing by inhibitors of the PI3K-Akt signaling pathway.[5] The PI3K-Akt pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various human cancers.[5] By inhibiting this pathway, certain 4-aminoquinoline derivatives can induce cancer-specific cell death.[5][6] Furthermore, some novel 4-aminoquinoline analogs have been developed to target the HIF-1α signaling pathway, which is crucial for tumor adaptation to hypoxic conditions.[7][8] Inhibition of HIF-1α can suppress tumor growth and angiogenesis.[8]

The logical relationship for the anticancer activity of 4-aminoquinoline derivatives can be visualized as follows:

Caption: Potential anticancer mechanisms of 4-aminoquinoline derivatives.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of a 4-aminoquinoline derivative like this compound can be represented by the following diagram:

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly for developing new antimalarial and anticancer therapies. While detailed experimental data for this specific compound is somewhat limited in the public domain, the established chemistry and biological activity of the 4-aminoquinoline class provide a strong foundation for its further investigation and application. The protocols and information presented in this guide are intended to support researchers and scientists in their efforts to utilize this compound in the design and synthesis of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR 65340-73-0 [sigmaaldrich.com]

- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Amino-6-bromoquinoline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-6-bromoquinoline, a key building block in medicinal chemistry. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and illustrates its central role in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a halogenated quinoline derivative with the molecular formula C₉H₇BrN₂.[1] Its structure incorporates a quinoline core, which is a prevalent scaffold in numerous biologically active compounds. The presence of an amino group at the 4-position and a bromine atom at the 6-position provides versatile handles for synthetic modification, making it a valuable intermediate in the synthesis of potential antimalarial and anticancer agents.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| CAS Number | 65340-73-0 | [1] |

| Appearance | Solid | |

| Synonyms | 6-Bromoquinolin-4-ylamine | [1] |

Synthetic and Analytical Protocols

The synthesis and analysis of this compound are critical steps in its application for drug discovery. Below are detailed experimental protocols for its preparation and characterization.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (SNA r) of a 4-chloroquinoline precursor. The following protocol is adapted from established procedures for the synthesis of similar 4-aminoquinoline compounds.

Reaction: Nucleophilic Aromatic Substitution

-

Starting Material: 6-Bromo-4-chloroquinoline

-

Reagent: Ammonia source (e.g., aqueous ammonia, ammonium chloride/ammonia gas)

-

Solvent: A polar, high-boiling point solvent such as phenol or N-methyl-2-pyrrolidone (NMP).

-

Temperature: Elevated temperatures, typically in the range of 120-180 °C, are required to facilitate the substitution reaction.

-

Procedure:

-

In a sealed reaction vessel, dissolve 6-bromo-4-chloroquinoline in the chosen solvent.

-

Add an excess of the ammonia source to the reaction mixture.

-

Heat the mixture to the specified temperature and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using phenol as a solvent, dilute the mixture with a suitable organic solvent like dichloromethane and wash with an aqueous sodium hydroxide solution to remove the phenol.

-

The crude product can then be purified by recrystallization or column chromatography to yield this compound.

-

Analytical Protocols

Ensuring the purity and identity of synthesized this compound is paramount. High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: Monitoring at a wavelength where the quinoline ring exhibits strong absorbance, typically around 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent and filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino group is often necessary to improve volatility and thermal stability.

-

Derivatization: The amino group can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like pentafluoropropionic anhydride.

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the derivatized compound.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range appropriate for the expected molecular ion and fragmentation pattern.

Role in Drug Discovery

This compound serves as a critical starting material for the synthesis of a wide array of bioactive molecules. Its utility lies in the ability to functionalize both the amino group and the bromine atom, allowing for the creation of diverse chemical libraries for screening.

References

Technical Guide on the Physicochemical Properties of 4-Amino-6-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

4-Amino-6-bromoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key building block in the synthesis of various bioactive molecules, including potential antimalarial and anticancer agents.[1] An understanding of its fundamental physicochemical properties, such as melting point and solubility, is critical for its application in drug discovery, synthesis, purification, and formulation development.

This technical guide provides a summary of the available information on the melting point and solubility of this compound. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide furnishes detailed, standardized experimental protocols for the determination of these crucial parameters.

Physicochemical Properties of this compound

A summary of the key physicochemical identifiers for this compound is presented in Table 1.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Reference(s) |

| CAS Number | 65340-73-0 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Solid | |

| Synonyms | 6-Bromoquinolin-4-ylamine | [1] |

Melting Point

Table 2: Melting Points of Related Quinoline Compounds

| Compound | Melting Point (°C) |

| 6-Aminoquinoline | 115-119 |

| 4-Bromo-6-fluoroquinoline | 77 - 78 |

| 6-Bromo-4-methylquinoline | 92.5 - 101.5 |

| 6-Bromoquinolin-4-ol | 283 |

Experimental Protocol: Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary tube method with a standard melting point apparatus.[3]

Materials and Equipment:

-

This compound sample (dry and finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample until a small amount of the compound is forced into the tube.[4]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate can be used to determine a preliminary, approximate value.[4] For an accurate measurement, heat at a medium rate to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

-

Repeat: For accuracy, allow the apparatus to cool and repeat the determination with a fresh sample in a new capillary tube.[2]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility can be determined through kinetic or thermodynamic methods.[8] Kinetic solubility assays are high-throughput and measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8][9] Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is often determined using the shake-flask method.[6][7]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the well-established shake-flask method.[6]

Materials and Equipment:

-

This compound

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The solid should be in excess to ensure a saturated solution is formed.[6]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any remaining solid particles.[10]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[10]

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Reporting: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

While specific, publicly available quantitative data for the melting point and solubility of this compound is limited, this guide provides robust, standardized experimental protocols for their determination. Accurate measurement of these fundamental physicochemical properties is essential for researchers and drug development professionals to effectively utilize this important chemical intermediate in synthesis, purification, formulation, and further research endeavors. The provided methodologies offer a clear framework for generating the high-quality, reproducible data necessary for advancing scientific discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. davjalandhar.com [davjalandhar.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. rheolution.com [rheolution.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Synthesis of 4-Amino-6-bromoquinoline from 4-bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented multi-step synthesis of 4-amino-6-bromoquinoline, a key intermediate in medicinal chemistry, starting from the readily available precursor, 4-bromoaniline. The presented pathway is a common and effective strategy for the preparation of 4-aminoquinoline derivatives.

Introduction

This compound is a crucial building block in the synthesis of a variety of bioactive molecules, including potential antimalarial and anticancer agents. Its synthesis from 4-bromoaniline is a multi-step process that involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired amino group at the 4-position. The most prevalent and reliable method proceeds through a Gould-Jacobs type reaction, followed by chlorination and subsequent amination.

Overall Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is typically achieved in a four-step sequence:

-

Condensation: Reaction of 4-bromoaniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate or a combination of Meldrum's acid and an orthoformate, to form an enamine intermediate.

-

Cyclization: Thermal cyclization of the enamine intermediate in a high-boiling solvent to yield 6-bromo-4-hydroxyquinoline.

-

Chlorination: Conversion of the 4-hydroxyl group to a more reactive 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group to afford the final product, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This step

Spectroscopic Profile of 4-Amino-6-bromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-6-bromoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical research. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted data, supplemented with experimental data from structurally analogous compounds. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₇BrN₂. The spectroscopic data presented below serves as a predictive guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below. These predictions are based on established chemical shift principles and data from analogous compounds such as 4-aminoquinoline and bromoanilines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | H-2 |

| ~8.0-8.2 | d | 1H | H-5 |

| ~7.7-7.9 | dd | 1H | H-7 |

| ~7.5-7.7 | d | 1H | H-8 |

| ~6.4-6.6 | d | 1H | H-3 |

| ~6.0-6.5 | br s | 2H | NH₂ |

d: doublet, dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | C-4 |

| ~149-151 | C-8a |

| ~148-150 | C-2 |

| ~135-137 | C-7 |

| ~125-127 | C-5 |

| ~122-124 | C-4a |

| ~118-120 | C-6 |

| ~115-117 | C-8 |

| ~100-102 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below, based on the typical vibrational frequencies of aromatic amines, quinolines, and organobromine compounds.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching (quinoline ring) |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations |

| 1350-1250 | Medium | C-N stretching |

| 1100-1000 | Medium | C-H in-plane bending |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-500 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]+• | Molecular ion |

| [M+2]+• | Isotopic peak due to ⁸¹Br |

| Fragments | Loss of Br, NH₂, HCN |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a standard one-pulse sequence.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

Since this compound is a solid, the following methods are suitable for IR analysis:

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the spectrum using an FT-IR spectrometer.

-

-

KBr Pellet Method:

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum of the KBr pellet.

-

Mass Spectrometry

-

Sample Introduction:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or after separation using liquid chromatography (LC-MS).

-

-

Ionization:

-

Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow.

4-Amino-6-bromoquinoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An In-depth Technical Guide on the Core Synthetic Building Block: 4-Amino-6-bromoquinoline

For researchers, scientists, and professionals in drug development, this compound stands out as a pivotal heterocyclic building block. Its unique substitution pattern, featuring a nucleophilic amino group at the 4-position and a versatile bromine atom at the 6-position, offers a rich platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 65340-73-0 | |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| SMILES | Nc1ccnc2ccc(Br)cc12 |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-bromoaniline. A common strategy involves the construction of the 6-bromoquinoline core via a Skraup reaction, followed by functional group manipulations to introduce the 4-amino group.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromoquinoline via Skraup Reaction [1]

This procedure details the synthesis of the 6-bromoquinoline core from 4-bromoaniline.

-

Reactants: 4-bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

-

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 4-bromoaniline and the oxidizing agent in a reaction flask equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture with stirring to 140-145°C.

-

Slowly add glycerol to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue heating the mixture under reflux for several hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to a pH of 5-6.

-

Extract the product with an organic solvent such as toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 6-bromoquinoline.

-

Purify the crude product by distillation or chromatography.

-

Step 2: Synthesis of 6-Bromo-4-chloroquinoline [2]

This step activates the 4-position for subsequent amination.

-

Reactants: 6-Bromoquinolin-4-ol, phosphorus oxychloride (POCl₃), and a catalytic amount of dimethylformamide (DMF).

-

Procedure:

-

To 6-bromoquinolin-4-ol, add phosphorus oxychloride dropwise, followed by a few drops of DMF.

-

Stir the mixture at room temperature for a short period and then heat to reflux (approximately 110°C) for 3 hours.

-

After cooling, remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully add the remaining oily residue to ice water with stirring.

-

Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-4-chloroquinoline.

-

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution to introduce the amino group.

-

Reactants: 6-Bromo-4-chloroquinoline, a source of ammonia (e.g., aqueous ammonia, ammonia in ethanol).

-

Procedure:

-

In a sealed pressure vessel, dissolve 6-bromo-4-chloroquinoline in a suitable solvent like ethanol.

-

Add a concentrated solution of ammonia.

-

Heat the sealed vessel to a temperature between 100-150°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction vessel to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.

-

Key Reactions of this compound

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations. The amino group can act as a nucleophile or be modified, while the bromo group is amenable to cross-coupling reactions.

Caption: Key reactions of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents.[3][4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

General Protocol for Suzuki-Miyaura Coupling:

-

Reactants: this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, DMF).

-

Procedure:

-

To a degassed mixture of the solvent, base, and palladium catalyst, add this compound and the boronic acid derivative.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the quinoline ring system can facilitate nucleophilic aromatic substitution at the 4-position, though this is generally more challenging than substitution on a halo-quinoline. The amino group itself can also act as a nucleophile in reactions with electrophiles.

Applications in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of compounds with a wide range of biological activities.[5] Its derivatives have shown promise as:

-

Antimalarial agents: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs.[5]

-

Anticancer agents: Modifications of the this compound structure have led to the development of potent anticancer compounds.[5]

-

Antimicrobial agents: The scaffold has been utilized to create new antibacterial and antifungal treatments.[5]

-

Fluorescent probes: The quinoline ring system's inherent fluorescence can be harnessed to develop probes for biological imaging.[5]

Spectroscopic Data

Accurate spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.4 | d | ~5.0 |

| H-3 | ~6.6 | d | ~5.0 |

| H-5 | ~7.8 | d | ~2.0 |

| H-7 | ~7.6 | dd | ~9.0, 2.0 |

| H-8 | ~7.9 | d | ~9.0 |

| -NH₂ | ~5.5 | br s | - |

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~100 |

| C-4 | ~152 |

| C-4a | ~149 |

| C-5 | ~123 |

| C-6 | ~118 |

| C-7 | ~133 |

| C-8 | ~129 |

| C-8a | ~122 |

Note: Predicted values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3400-3200 | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1580 | N-H bending |

| 1620-1450 | Aromatic C=C and C=N stretching |

| ~1340 | C-N stretching |

| Below 1000 | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Expected M⁺ peaks: m/z 222 and 224.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as acutely toxic if swallowed and causes serious eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

This technical guide provides a solid foundation for the utilization of this compound as a strategic building block in organic synthesis and medicinal chemistry. The detailed protocols and compiled data aim to empower researchers to explore the full potential of this versatile molecule in the development of novel and impactful chemical entities.

References

The 4-Amino-6-bromoquinoline Scaffold: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-6-bromoquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth overview of the demonstrated anticancer, antimicrobial, and antimalarial properties of compounds derived from this scaffold. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways implicated in its mechanism of action.

Quantitative Biological Activity Data

While specific quantitative data for the parent this compound scaffold is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their therapeutic potential. The following tables summarize the biological activities of these derivatives.

Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| 4-aminoquinoline derivative | MDA-MB468 | Cytotoxicity | 7.35 - 8.73 | [1] |

| 4-aminoquinoline derivative | MCF-7 | Cytotoxicity | 8.22 | [1] |

| 6-Bromo-5-nitroquinoline | HT29 | Antiproliferative | Lower than 5-FU | [2] |

| 6,8-diphenylquinoline | C6, HeLa, HT29 | Antiproliferative | Potent Activity | [2] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Cytotoxicity | More potent than chloroquine | [1] |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Cytotoxicity | More potent than chloroquine | [1] |

Table 2: Antimicrobial Activity of Quinolone Derivatives

| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-positive bacteria | Broth Microdilution | 3.12 - 50 | [3] |

| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Gram-negative bacteria | Broth Microdilution | 3.12 - 50 | [3] |

| N-methylbenzoindolo[3,2-b]-quinoline | S. aureus | Broth Microdilution | 2 | [3] |

| N-methylbenzoindolo[3,2-b]-quinoline | E. coli | Broth Microdilution | 4 | [3] |

Note: MIC values for this compound derivatives were not explicitly found in the search results. The table presents data for related quinoline derivatives to provide context for the antimicrobial potential of this class of compounds.

Table 3: Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound/Derivative | Plasmodium falciparum Strain | Assay Type | IC50 (nM) | Reference |

| Bisquinoline derivative | D10 (CQS) | Growth Inhibition | Potent Activity | [4] |

| Bisquinoline derivative | K1 (CQR) | Growth Inhibition | Potent Activity | [4] |

| 7-chloro-4-[4-(7-chloro-4-quinolyl)-7-ferrocenylmethyl-1,4,7-triazacyclononan-1-yl]quinoline | Dd2 (CQR) | Antiplasmodial | Potent Activity | [4] |

| Cyclen 4-aminoquinoline analog | D6 (CQS) | Growth Inhibition | 7.5 | [5] |

| Cyclen 4-aminoquinoline analog | W2 (CQR) | Growth Inhibition | 19.2 | [5] |

CQS: Chloroquine-Sensitive, CQR: Chloroquine-Resistant

Key Signaling Pathways

Derivatives of the 4-aminoquinoline scaffold have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary targets identified include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-aminoquinoline derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]

Materials:

-

96-well flat-bottom sterile culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (4-aminoquinoline derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for exponential growth during the assay period (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[6]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The following is a generalized protocol adaptable for EGFR, VEGFR-2, and PI3K, often utilizing luminescence-based detection of ADP production (e.g., ADP-Glo™).[10][11][12][13][14][15][16][17][18][19][20]

Materials:

-

Recombinant human kinase (EGFR, VEGFR-2, or PI3K)

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)

-

ATP

-

Kinase assay buffer

-

Test compound (4-aminoquinoline derivative)

-

ADP-Glo™ Kinase Assay Kit (or similar detection system)

-

96-well or 384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

Reaction Setup: In a multi-well plate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection kit. For ADP-Glo™, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23][24][25]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (4-aminoquinoline derivative)

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This technical guide provides a foundational understanding of the biological activities associated with the this compound scaffold. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical entity. Further investigation into the structure-activity relationships of a broader range of derivatives is warranted to fully elucidate the therapeutic potential of this scaffold.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com [promega.com]

- 20. promega.es [promega.es]

- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. rr-asia.woah.org [rr-asia.woah.org]

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline core is a cornerstone in the history of medicinal chemistry, most notably for its profound impact on the treatment of malaria. This technical guide provides a comprehensive overview of the discovery, history, and development of 4-aminoquinoline derivatives. It delves into their mechanism of action, structure-activity relationships, and the evolution of synthetic strategies to combat drug resistance. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Development: From Bark to Bench

The journey of 4-aminoquinolines began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1] The logistical challenges of sourcing quinine during World War II spurred intensive research into synthetic antimalarials.[2] This led to the synthesis of chloroquine (CQ) in 1934, a 4-aminoquinoline derivative that proved to be highly effective, well-tolerated, and inexpensive.[1][3] For decades, chloroquine was the frontline treatment for malaria.[4] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new analogs.[3] Hydroxychloroquine, a hydroxylated version of chloroquine, was developed in the 1940s and approved for medical use in 1955, offering a less toxic alternative.[5][6] Amodiaquine (AQ) also emerged as a critical derivative, demonstrating efficacy against some chloroquine-resistant strains.[4][7] The relentless challenge of drug resistance continues to drive the exploration of novel 4-aminoquinoline derivatives with improved activity against resistant parasites.[2][8]

Mechanism of Action and Resistance

The primary mode of action of 4-aminoquinoline antimalarials targets the parasite's unique hemoglobin digestion pathway within the acidic digestive vacuole.[7][9] The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[10] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[7] 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole.[11] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[12]

dot

Caption: Mechanism of action of 4-aminoquinolines.

The primary mechanism of resistance to chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[13] These mutations are thought to enable the transporter to efflux the protonated drug from the vacuole, reducing its concentration at the site of action.[11]

Structure-Activity Relationships (SAR)

The antimalarial activity of 4-aminoquinolines is intrinsically linked to their chemical structure. Key SAR findings include:

-

The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for activity.[14]

-

The 4-Amino Linker: The amino group at the 4-position is essential for linking the quinoline core to the side chain.[14]

-

The Aliphatic Side Chain: A flexible diaminoalkane side chain is critical for activity. The length and branching of this chain can influence efficacy and the ability to overcome resistance.[10]

-

The Terminal Amine: The basicity of the terminal amine is vital for the accumulation of the drug in the acidic digestive vacuole.[10]

dot

Caption: Key structure-activity relationships of 4-aminoquinolines.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: In Vitro Activity of Chloroquine and Amodiaquine

| Compound | Strain | IC₅₀ (nM) | Reference |

| Chloroquine | HB3 (CQS) | 9.8 | [7] |

| K1 (CQR) | 331 | [7] | |

| Amodiaquine | HB3 (CQS) | 18.2 | [7] |

| K1 (CQR) | 42.1 | [7] |

Table 2: In Vitro Activity of Novel 4-Aminoquinoline Derivatives

| Compound | Strain | IC₅₀ (nM) | Reference |

| LDT-611 | 3D7 (CQS) | 760 | [15] |

| W2 (CQR) | 820 | [15] | |

| TDR 58845 | 3D7 (CQS) | <12 | [16] |

| TDR 58846 | 3D7 (CQS) | <12 | [16] |

Experimental Protocols

General Synthesis of 4-Aminoquinoline Derivatives

The synthesis of 4-aminoquinoline derivatives typically involves the nucleophilic substitution of a 4-chloroquinoline with a suitable amine.

dot

Caption: General synthetic workflow for 4-aminoquinolines.

Representative Protocol for the Synthesis of Amodiaquine Dihydrochloride Dihydrate: [17]

-

Mannich Reaction: 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde to yield 4-acetamido-2-(diethylaminomethyl)phenol.

-

Hydrolysis and Substitution: The resulting Mannich base is hydrolyzed with hydrochloric acid, followed by in situ substitution with 4,7-dichloroquinoline.

-

Work-up and Purification: The crude amodiaquine is collected by filtration, washed, and then purified.

-

Rehydration: The purified product is rehydrated to obtain amodiaquine dihydrochloride dihydrate.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of the parasite by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[9][18]

-

Plate Preparation: A 96-well plate is pre-dosed with serial dilutions of the test compounds.

-

Parasite Culture: Synchronized ring-stage P. falciparum cultures are added to the wells.

-

Incubation: The plate is incubated for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[19][20]

-

Reaction Mixture: A solution of hematin in a suitable buffer (e.g., acetate buffer, pH 4.8) is prepared.

-

Compound Addition: The test compound is added to the hematin solution.

-

Initiation of Polymerization: Polymerization is initiated, for example, by the addition of a detergent like Tween 20.[20]

-

Incubation: The mixture is incubated to allow for β-hematin formation.

-

Quantification: The amount of remaining monomeric heme is quantified spectrophotometrically.

In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This standard assay evaluates the in vivo antimalarial activity of a compound in a murine model.[21]

-

Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

-

Treatment: The test compound is administered to the mice for four consecutive days, starting a few hours after infection.

-

Parasitemia Monitoring: Blood smears are taken daily to monitor the level of parasitemia.

-

Data Analysis: The efficacy of the compound is determined by comparing the parasitemia in the treated group to that in an untreated control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be calculated.

Experimental Workflow for Antimalarial Drug Screening

dot

Caption: A typical workflow for antimalarial drug screening.

Future Directions

The development of new 4-aminoquinoline derivatives remains a crucial area of research in the fight against malaria. Current efforts are focused on:

-

Overcoming Resistance: Designing novel analogs that can evade existing resistance mechanisms.

-

Hybrid Molecules: Creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores to achieve multi-target activity.[22]

-

Improving Safety Profiles: Modifying the structure to reduce the toxicity associated with some 4-aminoquinolines.

-

Activity Against Other Parasite Stages: Exploring the activity of 4-aminoquinolines against other stages of the parasite life cycle, such as gametocytes, to block transmission.[15]

Conclusion

The 4-aminoquinoline scaffold has a rich history and continues to be a valuable platform for the development of new antimalarial agents. A deep understanding of its history, mechanism of action, and structure-activity relationships is essential for the rational design of the next generation of these life-saving drugs. This guide provides a foundational resource for researchers dedicated to this critical endeavor.

References

- 1. The assessment of antimalarial drug efficacy in vivo. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 2. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 8. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. journal.uii.ac.id [journal.uii.ac.id]

- 20. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mmv.org [mmv.org]

- 22. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Mechanism of Action of 4-Amino-6-bromoquinoline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth mechanism of action studies specifically for 4-Amino-6-bromoquinoline are not extensively available in public literature. This guide synthesizes information from structurally related compounds and the broader 4-aminoquinoline chemical class to hypothesize potential mechanisms, targets, and biological activities. The experimental protocols and data presented are based on studies of these analogous compounds and represent the methodologies that would be employed to investigate this compound.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Structurally, it features a quinoline core with an amine group at the 4-position and a bromine atom at the 6-position. This compound is recognized in medicinal chemistry primarily as a versatile synthetic intermediate or building block for the development of more complex bioactive molecules, including potential antimalarial and anticancer agents.[1] The 4-aminoquinoline scaffold itself is considered a "privileged structure" in drug discovery, as it is a core component in numerous compounds with a wide range of biological activities, including kinase inhibition, and antimicrobial and anticancer properties.[2][3] Given the established biological importance of this scaffold, this compound holds significant potential as a lead compound for further investigation.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, the primary mechanisms of action for this compound are likely centered on kinase inhibition and the disruption of cancer cell proliferation.

Kinase Inhibition

The 4-aminoquinoline scaffold is a well-established hinge-binding motif for a variety of protein kinases.[2] Kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. The strategic placement of functional groups on the quinoline ring can confer potency and selectivity against specific kinases. Analogs of this compound have shown inhibitory activity against key kinases implicated in cancer and inflammatory diseases, such as Phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[4]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Inhibition of PI3K by small molecules can block downstream signaling, leading to apoptosis in cancer cells.

-

BTK Signaling: BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. Inhibitors targeting BTK are used in the treatment of B-cell malignancies and autoimmune diseases.[4]

Anticancer Properties

Beyond specific kinase targets, various 4-aminoquinoline derivatives have demonstrated broad anticancer activities through several mechanisms:

-

Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division. One study on a novel 4-aminoquinoline analog showed that the compound caused the formation of multiple centrosomes, leading to cell cycle arrest in the prometaphase-metaphase stage and subsequent apoptosis.[5][6]

-

Induction of Apoptosis: Disruption of key signaling pathways, DNA damage, or cellular stress can trigger programmed cell death, or apoptosis. The antiproliferative effects of many quinoline derivatives are ultimately tied to their ability to induce apoptosis in cancer cells.[7]

-

Topoisomerase Inhibition: Some compounds containing a quinoline or related cinnoline core have been explored as potential inhibitors of topoisomerases.[2] These enzymes are vital for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death.

Quantitative Data from Structurally Related Analogs

| Compound Class/Analog | Target/Assay | Cell Line(s) | IC50 / Activity | Reference |

| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | C6 (rat glioblastoma) | 50.0 µM | [7] |

| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | HT29 (human adenocarcinoma) | 26.2 µM | [7] |

| 6,8-dibromo-5-nitroquinoline | Antiproliferative Activity | HeLa (human cervical cancer) | 24.1 µM | [7] |

| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MDA-MB-231 (breast cancer) | 5.97 µM | [6] |

| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MDA-MB-468 (breast cancer) | 4.18 µM | [6] |

| 4-aminoquinoline sulfonamide (Compound 33) | Growth Inhibition (GI50) | MCF7 (breast cancer) | 4.22 µM | [6] |

| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | CDK2 | 0.183 µM | [8] |

| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | EGFR | 0.083 µM | [8] |

| Quinazoline-Isatin Hybrid (Compound 6c) | Kinase Inhibition | VEGFR-2 | 0.076 µM | [8] |

Note: The table includes data for various quinoline and quinazoline derivatives to illustrate the potential of the core scaffold. These values are not directly representative of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the mechanism of action of potential kinase inhibitors and anticancer agents like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., BTK, PI3Kα), the appropriate substrate (peptide or lipid), ATP, and the test compound (this compound) across a range of concentrations.

-

Kinase Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to the mixture to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Analysis: Plot the kinase activity against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against compound concentration to determine the GI50 or IC50 value.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a test compound.

-

Cell Treatment: Culture cells (e.g., HCT116) and treat them with the IC50 concentration of the test compound for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate amount. Analyze the percentage of cells in each phase to identify any compound-induced cell cycle arrest.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways targeted by 4-aminoquinoline-based compounds and a general workflow for screening such inhibitors.

Caption: Hypothetical inhibition of the BTK signaling pathway.

Caption: Potential inhibition point in the PI3K/Akt/mTOR pathway.

Caption: General workflow for screening kinase inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-Amino-6-bromoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent anticancer agents derived from 4-Amino-6-bromoquinoline. The focus is on the synthesis of novel kinase inhibitors, particularly targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory and immune signaling pathways implicated in cancer.

Introduction